Acide (Boc-aminooxy)acétique

Vue d'ensemble

Description

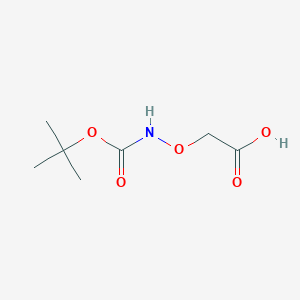

“(Boc-aminooxy)acetic acid” is used to introduce a hydroxylamine moiety into peptides. It reacts with an aldehyde to form an oxime . It has been used in the preparation of Boc-aminooxy tetra (ethylene glycol) .

Synthesis Analysis

The synthesis of aminooxy-peptide precursors is challenging due to the high reactivity of the aminooxy moiety. Strategies have been developed to overcome this problem, including orthogonally protected aminooxy acetic acid (Aoa) derivates compatible with Fmoc- and Boc-SPPS (Fmoc-Aoa, Boc-Aoa, Boc 2 -Aoa) .Molecular Structure Analysis

The molecular formula of “(Boc-aminooxy)acetic acid” is C7H13NO5 . The InChI Key is QBXODCKYUZNZCY-UHFFFAOYSA-N .Chemical Reactions Analysis

“(Boc-aminooxy)acetic acid” can be used to introduce a hydroxylamine functionality to N-terminal or side-chain amino groups. The use of this reagent may lead to double acylation of the hydroxylamine nitrogen .Physical and Chemical Properties Analysis

The molecular weight of “(Boc-aminooxy)acetic acid” is 191.18 g/mol . The melting point is approximately 115 °C .Applications De Recherche Scientifique

Introduction à l'acide (Boc-aminooxy)acétique

L'this compound est un composé chimique de formule moléculaire C7H13NO5 . Il se présente sous la forme d'une poudre cristalline blanche avec un point de fusion d'environ 110°C à 113°C .

Modification des peptides

L'une des principales applications de l'this compound se trouve dans le domaine de la modification des peptides . Il est utilisé pour introduire un groupement hydroxylamine dans les peptides

Mécanisme D'action

Target of Action

The primary target of (Boc-aminooxy)acetic acid is aminobutyrate aminotransferase . This enzyme plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system .

Mode of Action

(Boc-aminooxy)acetic acid acts as an inhibitor of aminobutyrate aminotransferase . By inhibiting this enzyme, it effectively raises the level of GABA in tissues . This leads to an increase in inhibitory neurotransmission, which can have various effects depending on the specific neural pathways involved .

Biochemical Pathways

The inhibition of aminobutyrate aminotransferase by (Boc-aminooxy)acetic acid affects the GABA shunt, a series of reactions that play a key role in the brain’s energy metabolism and neurotransmission . The increase in GABA levels can affect various downstream pathways, potentially leading to changes in neural excitability and neurotransmission .

Result of Action

The primary molecular effect of (Boc-aminooxy)acetic acid is the inhibition of aminobutyrate aminotransferase, leading to increased levels of GABA . This can result in enhanced inhibitory neurotransmission, which may have various effects at the cellular level depending on the specific neural circuits involved .

Action Environment

The action, efficacy, and stability of (Boc-aminooxy)acetic acid can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the specific characteristics of the target tissues

Safety and Hazards

“(Boc-aminooxy)acetic acid” causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .

Analyse Biochimique

Biochemical Properties

(Boc-aminooxy)acetic acid can be used to introduce a hydroxylamine functionality to N-terminal or side-chain amino groups . The use of this reagent may lead to double acylation of the hydroxylamine nitrogen . Hydroxylamine-labeled peptides prepared in this manner can be ligated in aqueous solution at pH 3.5 to aldehyde-containing peptides via oxime formation .

Molecular Mechanism

This reaction with an aldehyde leads to an oxime, which can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO5/c1-7(2,3)13-6(11)8-12-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXODCKYUZNZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373171 | |

| Record name | (Boc-aminooxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42989-85-5 | |

| Record name | (Boc-aminooxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Boc-aminooxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

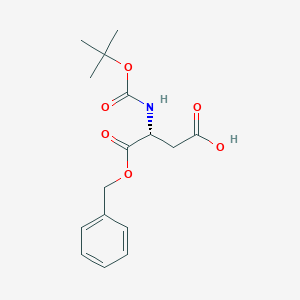

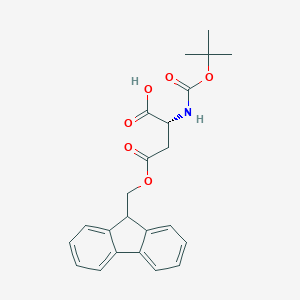

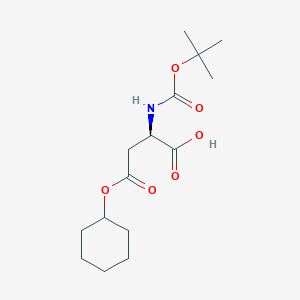

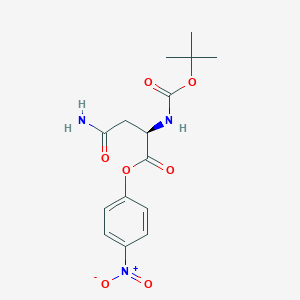

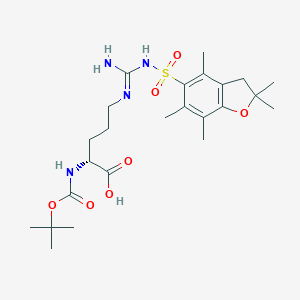

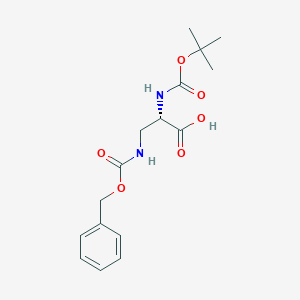

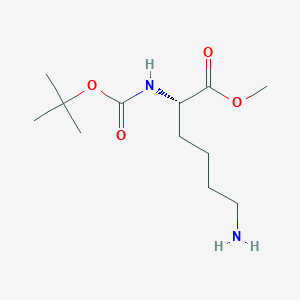

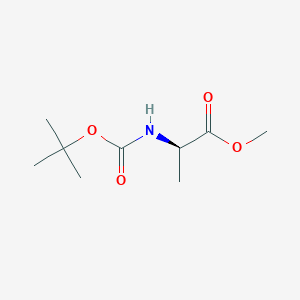

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

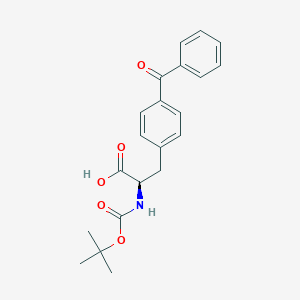

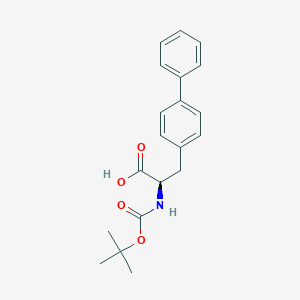

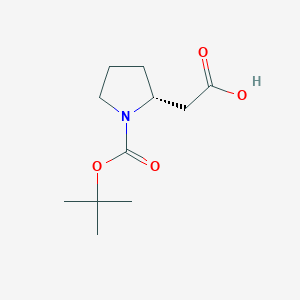

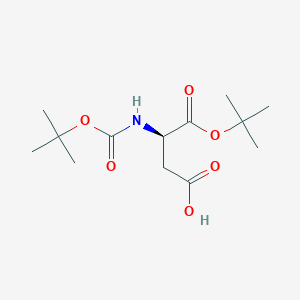

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.